Allyl m-tert-butylphenyl ether Allyl m-tert-butylphenyl ether
Brand Name: Vulcanchem
CAS No.: 23473-69-0
VCID: VC20548958
InChI: InChI=1S/C13H18O/c1-5-9-14-12-8-6-7-11(10-12)13(2,3)4/h5-8,10H,1,9H2,2-4H3
SMILES:
Molecular Formula: C13H18O
Molecular Weight: 190.28 g/mol

Allyl m-tert-butylphenyl ether

CAS No.: 23473-69-0

Cat. No.: VC20548958

Molecular Formula: C13H18O

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

Allyl m-tert-butylphenyl ether - 23473-69-0

Specification

CAS No. 23473-69-0
Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
IUPAC Name 1-tert-butyl-3-prop-2-enoxybenzene
Standard InChI InChI=1S/C13H18O/c1-5-9-14-12-8-6-7-11(10-12)13(2,3)4/h5-8,10H,1,9H2,2-4H3
Standard InChI Key USNFROAPFWYGOC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC(=CC=C1)OCC=C

Introduction

Chemical Identity and Structural Features

Allyl m-tert-butylphenyl ether is an aromatic ether with the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol . Its IUPAC name is 3-(allyloxy)-1-tert-butylbenzene, reflecting the meta position of the allyloxy group relative to the tert-butyl substituent on the benzene ring. The compound’s structure is defined by the following features:

  • Ether linkage: The oxygen atom bridges the allyl group (–CH₂CH=CH₂) and the tert-butylphenyl ring.

  • Steric hindrance: The tert-butyl group (–C(CH₃)₃) at the meta position creates significant steric bulk, influencing reactivity and intermolecular interactions .

  • Allyl functionality: The allyl group enables participation in cycloadditions, polymerizations, and rearrangements.

Table 1: Key Identifiers of Allyl m-tert-butylphenyl Ether

PropertyValueSource
CAS Number23473-69-0
Molecular FormulaC₁₃H₁₈O
Molecular Weight190.28 g/mol
SMILES NotationCC(C)(C)C₁=CC(=CC=C₁)OCC=C
Purity (Commercial)≥98%

The tert-butyl group’s meta substitution distinguishes this compound from its para-substituted analog, allyl p-tert-butylphenyl ether, which exhibits distinct electronic and steric properties .

Synthesis and Manufacturing

The synthesis of allyl m-tert-butylphenyl ether typically involves Williamson ether synthesis, where a tert-butylphenol derivative reacts with allyl bromide or chloride in the presence of a base. Alternative routes include acid-catalyzed condensation of m-tert-butylphenol with allyl alcohol.

A notable advancement is its use in Claisen rearrangements, as demonstrated in the ecofriendly synthesis of 2-allyl-4-tert-butylphenol. Heteropolyacid catalysts supported on mesoporous silica enable this rearrangement with 100% selectivity under mild conditions . The reaction mechanism proceeds via a cyclic transition state, where the allyl group migrates to the ortho position of the phenol ring:

Allyl m-tert-butylphenyl etherH+2-allyl-4-tert-butylphenol\text{Allyl m-tert-butylphenyl ether} \xrightarrow{\text{H}^+} 2\text{-allyl-4-tert-butylphenol}

This method eliminates hazardous solvents and minimizes waste, aligning with green chemistry principles .

Physical and Chemical Properties

Allyl m-tert-butylphenyl ether is a colorless to pale yellow liquid at room temperature. Limited experimental data are available, but its properties can be inferred from structurally similar compounds:

  • Boiling Point: Estimated at 240–260°C (extrapolated from tert-butyl phenyl ether’s boiling point of 184°C) .

  • Density: ~0.93–0.96 g/mL (comparable to allyl benzyl ether’s density of 0.959 g/mL) .

  • Solubility: Miscible with organic solvents (e.g., ethanol, diethyl ether); insoluble in water.

The tert-butyl group’s electron-donating effect slightly deactivates the aromatic ring toward electrophilic substitution, directing incoming substituents to the para position relative to the ether linkage.

Reactivity and Chemical Behavior

Claisen Rearrangement

Under acidic or thermal conditions, allyl m-tert-butylphenyl ether undergoes Claisen rearrangement to form 2-allyl-4-tert-butylphenol. This reaction is critical for synthesizing phenolic intermediates used in antioxidants and UV stabilizers . Heteropolyacid catalysts like dodecatungstophosphoric acid (DTP) on mesoporous silica enhance reaction efficiency and selectivity .

Polymerization

While direct polymerization studies are scarce, allyl ethers generally participate in radical and cationic polymerizations. For example, allyl butyl ether copolymerizes with acrylates via controlled radical polymerization (RAFT or ATRP) . The tert-butyl group in allyl m-tert-butylphenyl ether may hinder chain propagation, necessitating tailored initiators.

Electrophilic Substitution

The electron-rich aromatic ring undergoes nitration and sulfonation at the para position, though steric hindrance from the tert-butyl group slows reaction kinetics.

Applications and Industrial Relevance

Allyl m-tert-butylphenyl ether serves as:

  • Intermediate: For synthesizing 2-allyl-4-tert-butylphenol, a precursor to antioxidants and plastic additives .

  • Perfumery Component: Its mild, sweet-ethereal odor finds niche use in fragrance formulations .

  • Polymer Modifier: Enhances thermal stability and compatibility in adhesives and sealants .

Table 2: Industrial Applications of Allyl m-tert-butylphenyl Ether

IndustryUse CaseMechanism
PharmaceuticalsAntioxidant synthesisClaisen rearrangement
PolymersCrosslinking agent in adhesivesRadical copolymerization
FragrancesOdorant componentVolatile ether release

Comparative Analysis with Related Ethers

Table 3: Comparison of Allyl m-tert-butylphenyl Ether with Analogues

CompoundMolecular WeightBoiling Point (°C)Key Feature
Allyl m-tert-butylphenyl ether190.28240–260Meta-substituted tert-butyl
Allyl benzyl ether148.20204–205Lower steric hindrance
tert-Butyl phenyl ether150.22184No allyl group

The meta substitution in allyl m-tert-butylphenyl ether confers greater steric hindrance than its para isomer, reducing reactivity in electrophilic substitutions but enhancing thermal stability .

Recent Research and Developments

Recent studies focus on catalytic applications and sustainability:

  • Catalyst Design: Heteropolyacid-supported catalysts improve Claisen rearrangement yields and enable catalyst reuse .

  • Green Synthesis: Solvent-free protocols and energy-efficient conditions are under exploration to reduce environmental impact .

  • Polymer Chemistry: Investigations into its role as a comonomer in heat-resistant polymers are ongoing .

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